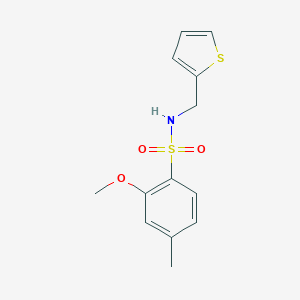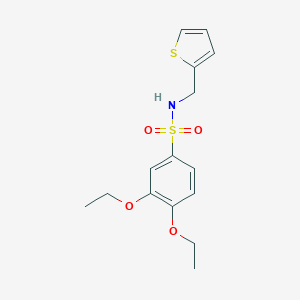![molecular formula C16H17N3O3S B497875 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole CAS No. 915931-07-6](/img/structure/B497875.png)
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms This compound is characterized by the presence of an ethoxy group, dimethylphenyl group, and a sulfonyl group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with sodium azide to form the corresponding sulfonyl azide. This intermediate then undergoes a cycloaddition reaction with an alkyne to form the triazole ring. The reaction conditions often require the use of a copper catalyst and are carried out under mild temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of automated systems for temperature and pressure control is crucial to maintain the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the phenyl ring.
Scientific Research Applications
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole
- 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,4]triazole
- 1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-pyrazole
Uniqueness
1-((2-ethoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d][1,2,3]triazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group and the specific positioning of the sulfonyl group on the triazole ring differentiate it from similar compounds, potentially leading to unique reactivity and applications.
Properties
IUPAC Name |
1-(2-ethoxy-4,5-dimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-4-22-15-9-11(2)12(3)10-16(15)23(20,21)19-14-8-6-5-7-13(14)17-18-19/h5-10H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNLOJVREAAMSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

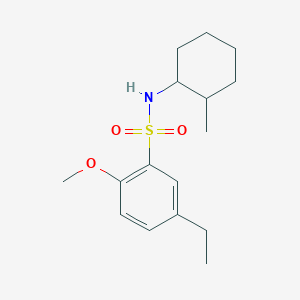
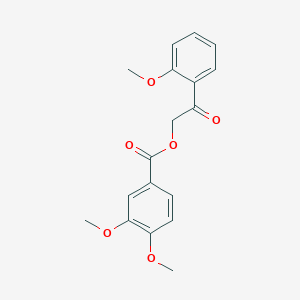


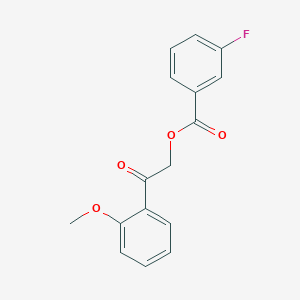
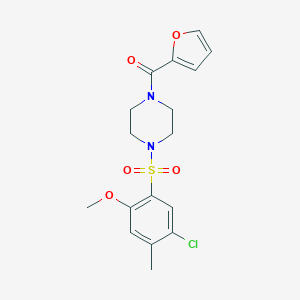
![1-(2-Furoyl)-4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B497804.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(2-furoyl)piperazine](/img/structure/B497805.png)



